1,3-Benzenediol, 4,4'-sulfinylbis[2-methyl-
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Overview
Description
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- is an organic compound with the molecular formula C14H14O5S. It is a derivative of resorcinol, where two resorcinol units are linked through a sulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- typically involves the reaction of 2-methylresorcinol with sulfur-containing reagents. One common method is the oxidation of 2-methylresorcinol in the presence of sulfur dioxide or sulfur trioxide, followed by the coupling of the resulting sulfinyl intermediate with another molecule of 2-methylresorcinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and coupling reactions using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .
Scientific Research Applications
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethyldiphenyl sulfoxide
- 4,4’-Ditolyl sulfoxide
- Bis(4-methylphenyl) sulfoxide
Uniqueness
1,3-Benzenediol, 4,4’-sulfinylbis[2-methyl- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28341-67-5 |
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Molecular Formula |
C14H14O5S |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-3-methylphenyl)sulfinyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O5S/c1-7-9(15)3-5-11(13(7)17)20(19)12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3 |
InChI Key |
LRCGUJDNHJWEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)S(=O)C2=C(C(=C(C=C2)O)C)O)O |
Origin of Product |
United States |
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